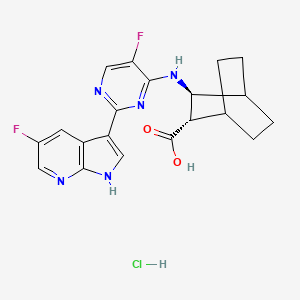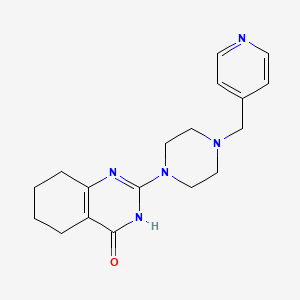![molecular formula C18H18N4O2 B10815170 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)
3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL3092538 are not explicitly detailed in the available literature. general methods for synthesizing similar bioactive compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
CHEMBL3092538, like many bioactive molecules, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific functional groups present in CHEMBL3092538 and the nature of the reagents used.
Scientific Research Applications
CHEMBL3092538 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in studying structure-activity relationships (SAR) and in the development of new synthetic methodologies.
Biology: It serves as a probe in biological assays to investigate cellular pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs targeting specific diseases.
Industry: CHEMBL3092538 is utilized in the development of new materials and as a standard in analytical chemistry for method development and validation.
Mechanism of Action
The mechanism of action of CHEMBL3092538 involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific target and the context in which the compound is used. Detailed studies on the binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
CHEMBL3092538 can be compared with other similar bioactive compounds cataloged in databases like ChEMBL and PubChem. Similar compounds may include those with analogous structures or similar biological activities. The uniqueness of CHEMBL3092538 lies in its specific molecular interactions and the particular biological pathways it affects. Some similar compounds include:
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
These compounds may share structural motifs or functional groups with CHEMBL3092538 but differ in their specific biological targets and applications.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1R)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(14-7-4-5-11-19-14)20-17(23)10-9-16-21-15-8-3-2-6-13(15)18(24)22-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22,24)/t12-/m1/s1 |
InChI Key |
HWTVYWVFOWWESR-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)
![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
